
4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is a chemical compound that belongs to the class of dioxathiolane derivatives This compound is characterized by its unique structure, which includes a dioxathiolane ring fused with a phenyl group and a methoxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione typically involves the reaction of phenyl-substituted dioxathiolane precursors with methoxymethylating agents. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted dioxathiolane compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Compared to these similar compounds, 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione stands out due to its unique dioxathiolane ring structure and the presence of both methoxymethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .
Propriétés
Numéro CAS |
189013-14-7 |
|---|---|
Formule moléculaire |
C10H12O5S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
4-(methoxymethyl)-5-phenyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C10H12O5S/c1-13-7-9-10(15-16(11,12)14-9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
Clé InChI |
CCZRMWSRYKGPLE-UHFFFAOYSA-N |
SMILES canonique |
COCC1C(OS(=O)(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
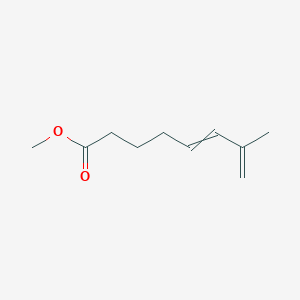
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
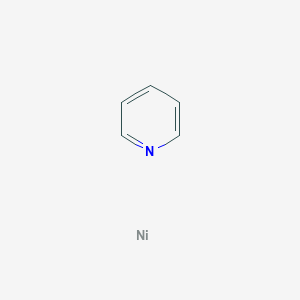
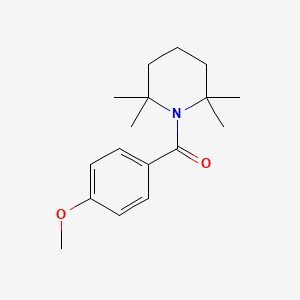
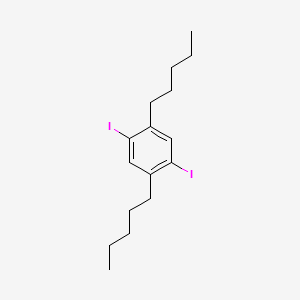
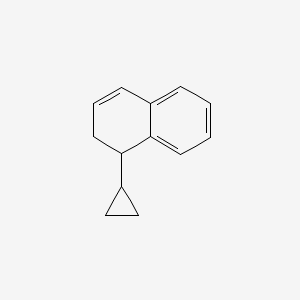
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
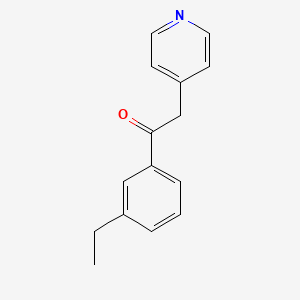
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
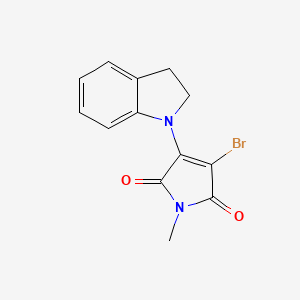

![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
